

Y-29794 Tosylate Administration in Mouse Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Y-29794 tosylate	
Cat. No.:	B611873	Get Quote

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These application notes provide a comprehensive overview of the administration of **Y-29794 tosylate** in mouse models, with a focus on its application in triple-negative breast cancer (TNBC) and senescence-accelerated mouse (SAM) models. Detailed protocols, quantitative data, and a visualization of the relevant signaling pathway are included to facilitate experimental design and execution.

Application Notes

Y-29794 is a potent and selective, non-peptide inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the progression of certain cancers and neurodegenerative diseases.[1][2] [3] In mouse models, Y-29794 has demonstrated therapeutic potential by inhibiting tumor growth and preventing the formation of amyloid-like deposits.

In the context of oncology, Y-29794 has been shown to inhibit the growth of triple-negative breast cancer (TNBC) xenograft tumors in mice.[1] The mechanism of action involves the blockade of the IRS1-AKT-mTORC1 signaling pathway, which is crucial for cancer cell survival and proliferation.[1]

In neuroscience research, Y-29794 has been utilized in senescence-accelerated mouse (SAM) models to prevent the deposition of amyloid-β-like structures in the hippocampus, suggesting a potential role in neuroprotective strategies.[2]



Quantitative Data Summary

The following tables summarize the reported dosages and qualitative outcomes of **Y-29794 tosylate** administration in different mouse models.

Table 1: **Y-29794 Tosylate** Administration in Triple-Negative Breast Cancer (TNBC) Xenograft Model

Parameter	Details
Mouse Strain	NOD-SCID
Cancer Cell Lines	MDA-MB-231, SUM159PT, MDA-MB-468
Administration Route	Intraperitoneal (i.p.) Injection
Dosage Range	12.5 - 50 mg/kg
Dosing Schedule	Daily (5 days/week)
Treatment Duration	3 - 5 weeks
Reported Outcome	Pronounced reduction in tumor growth
Toxicity	Minimal effect on body weight (≤ 10% reduction)

Data sourced from Perez RE, et al. Cancer Biol Ther. 2020.[1]

Table 2: Y-29794 Tosylate Administration in Senescence-Accelerated Mouse (SAM) Model



Parameter	Details
Mouse Strain	Senescence-Accelerated Mouse (SAM)
Administration Route	Oral (p.o.)
Dosage Range	1, 10, 20 mg/kg
Dosing Schedule	Repeated treatment (frequency not specified)
Reported Outcome	Significant reduction in the number and density of Aβ-positive granular structures in the hippocampus

Data sourced from Kato A, et al. J Pharmacol Exp Ther. 1997.[2]

Experimental Protocols

Protocol 1: Evaluation of Y-29794 Tosylate in a Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model

Objective: To assess the in vivo efficacy of **Y-29794 tosylate** in inhibiting the growth of TNBC tumors.

Materials:

- Y-29794 tosylate
- Vehicle (e.g., saline)
- NOD-SCID mice (female, 6-8 weeks old)
- TNBC cell lines (e.g., MDA-MB-231, SUM159PT, MDA-MB-468)
- · Cell culture medium and reagents
- Matrigel (optional)
- Syringes and needles for injection



- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Culture: Culture TNBC cells according to standard protocols.
- · Cell Preparation for Injection:
 - Harvest cells during the exponential growth phase.
 - Resuspend cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
 - \circ The final cell concentration should be such that the desired number of cells (e.g., 1 x 10^6 cells) is in a volume of 100-200 μ L.
- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Inject the cell suspension subcutaneously into the mammary fat pad.
- Tumor Growth Monitoring:
 - Allow tumors to become palpable and reach a measurable size.
 - Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
- Drug Administration:
 - Randomize mice into treatment and control (vehicle) groups.
 - Prepare Y-29794 tosylate solution in the chosen vehicle at the desired concentrations (12.5, 25, 50 mg/kg).
 - Administer Y-29794 tosylate or vehicle via intraperitoneal injection daily, five days a week.

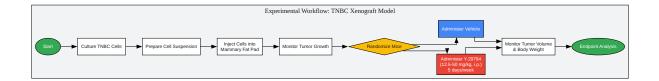




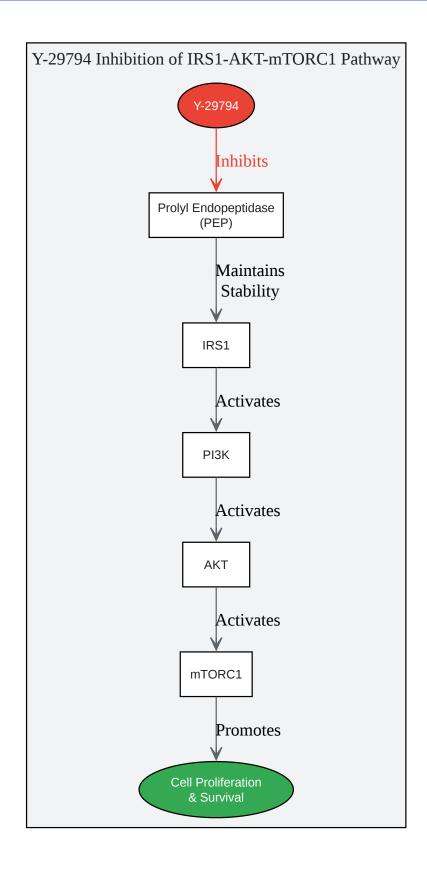


- Data Collection and Analysis:
 - o Continue treatment for the planned duration (e.g., 3-5 weeks).
 - Monitor tumor volume and mouse body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).









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References

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